molecular formula C20H24N2O B11422550 2-ethyl-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole

2-ethyl-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole

Cat. No.: B11422550
M. Wt: 308.4 g/mol
InChI Key: FYDPJDWEKXZTKX-UHFFFAOYSA-N
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Description

2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method is the Williamson Ether Synthesis, which involves the nucleophilic substitution of an alkoxide ion with an alkyl halide to form an ether bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the combination of an ethyl group and a 4-(4-methylphenoxy)butyl substituent on the benzimidazole core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-ethyl-1-[4-(4-methylphenoxy)butyl]benzimidazole

InChI

InChI=1S/C20H24N2O/c1-3-20-21-18-8-4-5-9-19(18)22(20)14-6-7-15-23-17-12-10-16(2)11-13-17/h4-5,8-13H,3,6-7,14-15H2,1-2H3

InChI Key

FYDPJDWEKXZTKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)C

Origin of Product

United States

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